1-methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
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Overview
Description
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazolo[4,3-c]pyridine core, which is fused with a piperidine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine coreThe reaction conditions often require the use of catalysts, specific temperatures, and inert atmospheres to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst, while reduction reactions may require low temperatures and an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a valuable tool for studying biological processes and developing new therapeutic agents .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development .
Industry
In the industrial sector, (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone is used in the production of specialty chemicals and materials. Its unique properties enable the development of new products with enhanced performance and functionality .
Mechanism of Action
The mechanism of action of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
- 1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Uniqueness
What sets (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and application in various fields .
Properties
Molecular Formula |
C19H29N5O2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H29N5O2/c1-22-16-7-8-20-12-15(16)17(21-22)19(26)24-11-5-6-14(13-24)18(25)23-9-3-2-4-10-23/h14,20H,2-13H2,1H3 |
InChI Key |
COMMJWUUBMOTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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